molecular formula C10H12F2N2 B6315135 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline CAS No. 1818412-11-1

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline

Cat. No.: B6315135
CAS No.: 1818412-11-1
M. Wt: 198.21 g/mol
InChI Key: DKLNKRMXLKIZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is an aniline derivative featuring a 3,3-difluoroazetidine substituent. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity and electronic modulation due to its fluorine atoms. These properties enhance metabolic stability and influence binding interactions in medicinal chemistry applications . The compound is structurally related to ligands and intermediates used in pharmaceuticals, particularly in kinase inhibitors and anticancer agents.

Properties

IUPAC Name

4-[(3,3-difluoroazetidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLNKRMXLKIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 3,3-difluoroazetidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted aniline derivatives from substitution reactions .

Scientific Research Applications

Histone Demethylase Inhibition

One of the primary applications of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is its role as an inhibitor of histone demethylases. Histone demethylases are enzymes that play a crucial role in the regulation of gene expression by modifying histones, which can influence various cellular processes including proliferation and differentiation. The compound has shown effectiveness against 2-oxoglutarate dependent enzymes, particularly those belonging to the Jumonji domain containing proteins and the JARID subfamily .

Table 1: Summary of Histone Demethylase Inhibitors

Compound NameTarget EnzymeActivityReference
This compoundJumonji domain proteinsInhibitor
Other CompoundsVariousVaries

This inhibition can lead to significant implications for treating diseases associated with abnormal cellular responses mediated by these enzymes, including certain cancers and genetic disorders.

Antiviral Properties

Research has indicated that modifications of compounds similar to this compound can enhance antiviral activity against hepatitis B virus (HBV). The structure-activity relationship (SAR) studies suggest that substituents on the difluorophenyl moiety can improve potency against HBV, making it a candidate for further development in antiviral therapies .

Treatment of Proliferative Disorders

The compound is proposed for use in the treatment of proliferative disorders due to its ability to modulate histone methylation status. This modulation can affect cell cycle regulation and apoptosis, making it a potential therapeutic agent in oncology .

Research Tool for Cellular Mechanisms

Beyond therapeutic applications, this compound serves as a valuable research tool for studying intracellular signaling pathways mediated by histone demethylases. Its ability to selectively inhibit these enzymes allows researchers to dissect the roles of specific demethylases in various biological contexts .

In Vitro Studies

In vitro experiments have demonstrated that compounds related to this compound exhibit selective inhibition of histone demethylases with sub-micromolar potency. For instance, modifications leading to the introduction of various amine groups have resulted in enhanced efficacy against HBV .

Table 2: Summary of In Vitro Findings

Study FocusCompound TestedResultReference
HBV InhibitionModified AnilinesSub-micromolar EC50 values
Histone Demethylase Activity4-Difluorophenyl CompoundsSelective inhibition observed

Clinical Relevance

The potential clinical relevance of this compound is underscored by its ability to target pathways involved in cancer progression and viral replication. Ongoing studies aim to evaluate its safety and efficacy in preclinical models before advancing to clinical trials.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key Compounds for Comparison :

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (–3, 6–9):

  • Structure : Features a tris(pyrazolyl)methyl group.
  • Synthesis : Synthesized via C–F activation in DMSO, yielding 63% via a 1-hour reflux .
  • Properties : Exhibits two polymorphs (P21/n and C2/c space groups) with distinct N–H···N interactions . IR shows N–H stretches at 3448 and 3328 cm⁻¹, consistent with aniline groups .
  • Applications : Used in catalysis and as a ligand for metal complexes.

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline ():

  • Structure : Contains a trifluoromethyl and imidazole substituent.
  • Synthesis : Prepared via nucleophilic substitution and reduction (50% yield) .
  • Applications : Intermediate for nilotinib, a tyrosine kinase inhibitor .

4-[(4-Methylpiperazin-1-yl)methyl]aniline ():

  • Structure : Piperazine ring with a methyl group.
  • Properties : Molecular weight 205.3 g/mol; used in pharmaceutical intermediates.

Comparison Table :

Compound Substituent Type Molecular Weight (g/mol) Synthesis Yield Key Spectral Data (IR/NMR)
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline Difluoroazetidine Not provided Not available Likely N–H stretches ~3300–3450 cm⁻¹
4-(Tris(4-methylpyrazolyl)methyl)aniline Tris(pyrazolyl)methyl 349.4 (calc.) 63% IR: 3448, 3328 cm⁻¹; ¹H-NMR: δ 7.50 (s, 3H)
3-(4-Methylimidazolyl)-5-(trifluoromethyl)aniline Trifluoromethyl/imidazole 255.2 (calc.) 50% Not specified
4-[(4-Methylpiperazinyl)methyl]aniline Piperazine 205.3 Not available Not specified

Polymorphism and Solid-State Behavior

  • 4-(Tris(4-methylpyrazolyl)methyl)aniline : Exhibits two polymorphs with distinct packing (dimers vs. chains) due to N–H···N interactions .
  • This compound: No polymorphism data is available, but the azetidine’s rigidity may limit conformational diversity compared to flexible pyrazolyl groups.

Solubility and Bioactivity

  • Methyl Groups : Enhance solubility in organic solvents (e.g., 4-methylpyrazole in –3).
  • Fluorine Effects: Difluoroazetidine may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Therapeutic Potential: Imidazole- and pyrazole-substituted anilines are intermediates in anticancer agents (e.g., nilotinib) , suggesting similar applications for the target compound.

Biological Activity

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline, with the CAS number 1818412-12-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to this compound. For instance, compounds with similar structures have shown efficacy against Hepatitis B Virus (HBV). In one study, modifications to the azetidine structure led to sub-micromolar inhibitors of HBV with EC50 values ranging from 0.09 to 0.56 μM, indicating a promising avenue for antiviral drug development .

Inhibition of Notum

Another significant aspect of the biological activity of this compound is its role as an inhibitor of Notum, a protein involved in Wnt signaling pathways. Inhibition of Notum can enhance Wnt signaling, which is crucial for various biological processes including stem cell maintenance and embryonic development. Compounds that inhibit Notum are being explored for their therapeutic potential in diseases characterized by abnormal Wnt signaling .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific cellular receptors and pathways. The difluoroazetidine moiety may enhance binding affinity and selectivity towards target proteins involved in viral replication or signaling pathways.

Case Studies

StudyCompoundActivityFindings
This compoundAntiviralExhibited low micromolar activity against HBV
Related azetidine derivativesNotum inhibitionIncreased Wnt signaling; potential therapeutic applications

Research Findings

Research has demonstrated that structural modifications to compounds similar to this compound can significantly affect their biological activity. For example, the introduction of various functional groups has been shown to improve potency against viral targets while maintaining a favorable toxicity profile .

Q & A

Basic: What synthetic strategies are effective for preparing 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3,3-difluoroazetidine with 4-(bromomethyl)aniline under basic conditions (e.g., K2_2CO3_3 in DMF at 60–80°C) is a plausible route . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting solvent polarity (DMF vs. acetonitrile), and controlling stoichiometry to minimize byproducts like unreacted azetidine or dimerization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Comparative studies on similar compounds suggest microwave-assisted synthesis may reduce reaction time .

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : The amino proton (NH2_2) appears as a broad singlet near δ 5.0–5.5 ppm. The azetidine ring’s fluorinated carbons (C3,3') show distinct 13^{13}C signals at ~110–120 ppm (due to CF2_2 coupling) .
  • FT-IR : N-H stretching (3300–3500 cm1^{-1}), C-F vibrations (1100–1250 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion [M+H]+^+ and rule out impurities.

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray analysis (e.g., using MoKα radiation) determines bond lengths, angles, and torsion angles. For example:

  • The azetidine ring’s planarity and fluorine substitution pattern can be confirmed.
  • Hydrogen bonding (N-H···F or N-H···π) and crystal packing motifs are identified via software like SHELXL .
  • Example : In related compounds, dihedral angles between the aromatic ring and azetidine (e.g., ~26° in PSMA ) influence intermolecular interactions. Discrepancies between experimental and DFT-optimized geometries highlight crystal-packing effects .

Advanced: What role do hydrogen bonding and C-H···π interactions play in the crystal packing?

Methodological Answer:
Hirshfeld surface analysis quantifies intermolecular interactions:

  • N-H···O/F Hydrogen Bonds : In sulfonamide analogs, strong N-H···O bonds form 2D layers (R_2$$^2(18) motifs), while weaker C-H···π interactions stabilize 3D networks .
  • Fingerprint Plots : For fluorinated azetidines, close F···H contacts (~2.4–2.6 Å) contribute 10–15% to the Hirshfeld surface, while aromatic C-H···π interactions account for ~5% .
  • Implications : These interactions affect solubility, melting points, and bioavailability.

Advanced: How do DFT calculations compare with experimental data for predicting geometry and electronic properties?

Methodological Answer:

  • Geometry Optimization : B3LYP/6-311++G(d,p) calculations match X-ray data for bond lengths (±0.02 Å) and angles (±1°), but torsional flexibility (e.g., azetidine-aryl dihedrals) may differ due to crystal forces .
  • Electronic Properties : TD-DFT predicts UV-Vis spectra (e.g., λmax_{max} ~270 nm for PSMA ), correlating with experimental data (<5 nm deviation). Frontier orbitals (HOMO-LUMO) reveal charge-transfer transitions influenced by the electron-withdrawing CF2_2 group .

Advanced: How can researchers analyze contradictory crystallographic data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Disorder in Fluorine Positions : Refinement with SHELXL using PART instructions can model fluorine disorder .
  • Twinned Crystals : Data integration with SAINT and scaling with SADABS improves reliability .
  • Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond distances >3σ). For example, C-F bond lengths exceeding 1.40 Å suggest measurement errors .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts.
  • TLC : Silica plates (ethyl acetate/hexane 1:3) with UV visualization or ninhydrin staining detect NH2_2-containing impurities .

Advanced: How does the electron-withdrawing CF2_22​ group influence the compound’s reactivity?

Methodological Answer:

  • Basicity Reduction : The CF2_2 group decreases the amino group’s basicity (cf. pKa_a of p-nitroaniline vs. aniline ), affecting protonation in acidic media.
  • Nucleophilic Substitution : Fluorine’s electronegativity directs electrophilic attacks to the aromatic ring’s meta position, validated by Hammett σm_m values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.